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Compound of Interest

Compound Name:
7-Nitro-pyrido[1,2-a]pyrimidin-4-

one

CAS No.: 517895-72-6

Cat. No.: B1648330

Get Quote

Executive Summary
7-Nitro-fused pyrimidines represent a specialized class of nitrogenous heterocycles where a

nitro group (

) is strategically positioned on a bicyclic or tricyclic scaffold containing a pyrimidine ring. While
the pyrimidine core is ubiquitous in DNA/RNA and blockbuster drugs, the introduction of a nitro
group at the 7-position (in quinazolines) or the 6-position (in azolo-fused systems) imparts
unique electronic properties. These moieties serve two critical roles in drug development:

Electronic Tuners: The strong electron-withdrawing nature of the nitro group activates the

scaffold for Nucleophilic Aromatic Substitution (

), facilitating the construction of complex libraries.

Pharmacophores & Prodrugs: The nitro group itself can act as a binding element (via

hydrogen bonding of oxygen atoms) or as a "warhead" for bioreductive activation in hypoxic

tumor microenvironments.
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This guide focuses on the two most pharmaceutically relevant subclasses:

7-Nitroquinazolines: Precursors to 7-aminoquinazoline EGFR inhibitors and antibacterial

agents.

6-Nitro-azolo[1,5-a]pyrimidines: Emerging scaffolds for CK2 inhibition and anti-inflammatory

therapeutics.

Chemical Space & Structural Logic
The 7-Nitroquinazoline Scaffold
In the quinazoline system (benzo[d]pyrimidine), the 7-position is located on the benzene ring.

This is the most chemically stable and widely utilized "7-nitro" fused pyrimidine.

Electronic Effect: The 7-nitro group withdraws electron density from the C4 position, making

it highly susceptible to nucleophilic attack by anilines. This is the foundational chemistry for

synthesizing Gefitinib and Erlotinib analogs.

Metabolic Potential: The 7-nitro group can be reduced in vivo to a 7-amino group, which can

then be acetylated or acrylated to form covalent inhibitors.

The Azolo[1,5-a]pyrimidine Nuance
In fused systems like [1,2,4]triazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrimidine, the

numbering differs. The "7-position" is often a carbon on the pyrimidine ring. However, the most

bioactive nitro-derivatives in this class are typically 6-nitro-7-substituted systems.

Regiochemistry: The nitro group at C6 activates C7 for nucleophilic addition/substitution.

Bioactivity: These compounds function as ATP-competitive kinase inhibitors (e.g., CK2, PIM-

1) by mimicking the adenine ring of ATP, with the nitro group interacting with the hinge region

or ribose-binding pocket.

Therapeutic Applications
Anticancer: EGFR Tyrosine Kinase Inhibition
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The 7-nitroquinazoline scaffold is a critical intermediate in the discovery of Epidermal Growth

Factor Receptor (EGFR) inhibitors.[1]

Mechanism: The scaffold binds to the ATP-binding pocket of EGFR. The 4-anilino moiety

extends into the hydrophobic pocket.

Hypoxia Selectivity: 7-nitroquinazolines have been investigated as bioreductive prodrugs. In

hypoxic tumor cells, the nitro group is reduced to a hydroxylamine or amine, altering the

drug's electronic properties and binding affinity, effectively trapping it within the tumor.

Antimicrobial & Antiparasitic Activity
Nitro-fused pyrimidines exhibit potent activity against Mycobacterium tuberculosis and parasitic

protozoa.

Mechanism: Similar to metronidazole, the nitro group can be reduced by bacterial

nitroreductases to form reactive radical species that damage microbial DNA.

Key Scaffold: 7-Nitro-triazolo[1,5-a]pyrimidines have shown efficacy in inhibiting DHFR

(Dihydrofolate reductase) in specific bacterial strains.

Anti-inflammatory: CK2 Inhibition
6-nitro-7-aryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines are potent inhibitors of Casein Kinase

2 (CK2), a protein implicated in uncontrolled proliferation and inflammation. The nitro group is

essential for locking the conformation required for the active site.

Experimental Protocols
Synthesis of 7-Nitro-4-Anilinoquinazoline (Core
Protocol)
This protocol describes the synthesis of a key EGFR inhibitor precursor.

Reagents:

4-Nitroanthranilic acid
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Formamide

Phosphorus oxychloride (

)

3-Chloro-4-fluoroaniline (or equivalent amine)

Step-by-Step Methodology:

Cyclization (Niementowski Reaction):

Mix 4-nitroanthranilic acid (10 mmol) with formamide (15 mL).

Reflux at 140–150°C for 4–6 hours.

Cool to room temperature. The product, 7-nitroquinazolin-4(3H)-one, will precipitate.

Filter, wash with water, and dry. (Yield: ~75-85%).[2][3]

Chlorination:

Suspend 7-nitroquinazolin-4(3H)-one (5 mmol) in

(10 mL).

Add a catalytic amount of DMF (3 drops).

Reflux for 2–3 hours until the solution becomes clear.

Evaporate excess

under reduced pressure.

Neutralize residue with saturated

and extract with ethyl acetate to obtain 4-chloro-7-nitroquinazoline.

Nucleophilic Substitution (
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):

Dissolve 4-chloro-7-nitroquinazoline (1 eq) in isopropanol (10 mL/g).

Add 3-chloro-4-fluoroaniline (1.1 eq).

Reflux for 2 hours.[2] The product often precipitates as the hydrochloride salt.

Filter and wash with cold isopropanol.

Validation: Confirm structure via

-NMR (Look for loss of quinazoline C4 proton and appearance of aniline peaks).

In Vitro EGFR Kinase Assay
Objective: Determine the

of the synthesized 7-nitro derivative.

Preparation: Prepare 10 mM stock solutions of the test compound in DMSO.

Enzyme Mix: Dilute recombinant EGFR kinase (0.2 ng/µL) in assay buffer (40 mM Tris-HCl

pH 7.5, 20 mM

, 0.1 mg/mL BSA).

Reaction:

Add 10 µL of compound (serial dilutions) to a 96-well plate.

Add 10 µL of Enzyme Mix. Incubate 10 min at RT.

Initiate reaction by adding 10 µL of ATP/Substrate mix (Poly(Glu:Tyr) substrate).

Incubate for 60 min at RT.

Detection: Use a luminescent ADP detection kit (e.g., ADP-Glo). Add reagent, incubate 40

min, and read luminescence.
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Analysis: Plot RLU vs. log[Concentration] to calculate

.

Visualization & Data Analysis
Synthesis Pathway (DOT Diagram)
The following diagram illustrates the conversion of 4-nitroanthranilic acid to the active 7-nitro-4-

anilinoquinazoline pharmacophore.

4-Nitroanthranilic Acid 7-Nitroquinazolin-4(3H)-one

Formamide, 150°C
(Cyclization) 4-Chloro-7-nitroquinazoline

POCl3, DMF
(Chlorination) 7-Nitro-4-anilinoquinazoline

(Active Scaffold)

Ar-NH2, iPrOH
(SNAr)

Click to download full resolution via product page

Caption: Step-wise synthesis of the 7-nitroquinazoline scaffold via the Niementowski reaction

and subsequent SNAr functionalization.

Structure-Activity Relationship (SAR) Logic
The following diagram details how the 7-nitro group influences the biological activity and

chemical reactivity of the fused system.

7-Nitro-Fused Pyrimidine

Electron Withdrawal (-I/-M) H-Bond Acceptor
(Kinase Hinge Region)

Bioreductive Prodrug
(Hypoxia Activation)

Activates C4/C7 for SNAr

Facilitates Library Synthesis

Click to download full resolution via product page
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Caption: Mechanistic roles of the 7-nitro substituent in chemical synthesis (activation) and

pharmacology (binding/activation).

Comparative Activity Data
The table below summarizes the biological impact of the nitro group in specific fused systems.

Scaffold System Position of Nitro Target / Application
Key Effect of Nitro
Group

Quinazoline C-7 (Benzo-ring)
EGFR (Cancer),

DHFR (Bacteria)

Activates C-4 for

aniline substitution;

Bioreductive trigger.

[1,2,4]Triazolo[1,5-

a]pyrimidine
C-6 (Pyrimidine ring) CK2, PIM-1 Kinase

Induces dipole for

binding; Activates C-7

for functionalization.

Pyrazolo[1,5-

a]pyrimidine
C-6 (Pyrimidine ring)

Anti-inflammatory

(TNF-alpha)

Enhances metabolic

stability and receptor

affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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